N-(5-Bromopyridin-2-yl)-4-(5-ethyl-2-(ethylthio)thiophen-3-yl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide
Description
This compound belongs to the hexahydroquinoline-carboxamide class, characterized by a bicyclic quinoline core fused with a partially hydrogenated ring system. The structure includes a 5-bromopyridin-2-yl amide group at position 3, a 5-ethyl-2-(ethylthio)thiophene substituent at position 4, and a methyl group at position 2. The 5-oxo group introduces polarity, balancing solubility .
Properties
CAS No. |
441783-93-3 |
|---|---|
Molecular Formula |
C24H26BrN3O2S2 |
Molecular Weight |
532.5 g/mol |
IUPAC Name |
N-(5-bromopyridin-2-yl)-4-(5-ethyl-2-ethylsulfanylthiophen-3-yl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxamide |
InChI |
InChI=1S/C24H26BrN3O2S2/c1-4-15-11-16(24(32-15)31-5-2)21-20(23(30)28-19-10-9-14(25)12-26-19)13(3)27-17-7-6-8-18(29)22(17)21/h9-12,21,27H,4-8H2,1-3H3,(H,26,28,30) |
InChI Key |
CYQMBEUCQWAYDA-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C(S1)SCC)C2C3=C(CCCC3=O)NC(=C2C(=O)NC4=NC=C(C=C4)Br)C |
Origin of Product |
United States |
Biological Activity
The compound N-(5-Bromopyridin-2-yl)-4-(5-ethyl-2-(ethylthio)thiophen-3-yl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide represents a novel addition to the class of heterocyclic compounds with potential therapeutic applications. Its unique structural features, including a combination of thiophene, pyridine, and hexahydroquinoline moieties, suggest a diverse range of biological activities. This article reviews the biological activity of this compound based on recent studies and findings.
Structural Overview
The compound has a complex structure characterized by:
- Pyridine ring : Contributes to its electronic properties.
- Thiophene ring : Enhances reactivity and biological interactions.
- Hexahydroquinoline core : Provides a stable scaffold for further functionalization.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It is believed to modulate enzyme activity and receptor interactions through:
- Kinase Inhibition : The compound may inhibit certain kinases by binding to their active sites, disrupting signal transduction pathways essential for cell proliferation and survival.
- Receptor Binding : Interaction with various receptors can lead to alterations in cellular responses.
Anticancer Properties
Recent studies indicate that compounds similar to this compound exhibit significant anticancer activity. For instance:
- In vitro assays demonstrated that derivatives can induce mitotic arrest and exhibit antiproliferative effects in cancer cell lines .
Antimicrobial Activity
The compound shows promising antimicrobial properties:
- Bacterial Inhibition : Similar thiophene-containing compounds have demonstrated effectiveness against various pathogenic bacteria .
Case Studies
Several case studies have explored the biological efficacy of related compounds:
-
Study on Polo-like Kinase 1 (Plk1) Inhibitors :
- A series of compounds were evaluated for their ability to inhibit Plk1 with IC50 values ranging from 4.4 μM to lower depending on structural modifications. The modifications included varying the thiophene and quinoline substitutions which significantly affected the binding affinity and biological activity .
- Antimicrobial Evaluation :
Data Tables
| Compound Name | Structural Features | Biological Activity | Unique Attributes |
|---|---|---|---|
| N-(5-Bromopyridin-2-yl)-4-(5-Ethyl...) | Thiophene and quinoline rings | Anticancer, Antimicrobial | Unique substitution pattern enhances reactivity |
| 4-(5-Ethyl...) | Similar heterocyclic rings | Antimicrobial | Contains ethyl groups increasing lipophilicity |
| 6-Methylquinoline | Quinoline structure only | Anticancer | Lacks thiophene component |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Thiophene Modifications
- 2-Methyl-4-(5-methyl-2-(methylthio)thiophen-3-yl)-5-oxo-7-phenyl-N-(pyridin-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide (CAS: 476483-20-2) Key Differences:
- Thiophene substituents: Methyl and methylthio (vs. ethyl and ethylthio in the target compound).
- Pyridinyl group: Unsubstituted pyridin-2-yl (vs. 5-bromo substitution).
- Core substitution: Phenyl at position 7 (vs. hydrogen in the target compound).
- Implications :
- Reduced steric bulk and lipophilicity due to smaller thiophene substituents.
- Lower electron-withdrawing effect (lack of bromine) may weaken binding to targets requiring halogen interactions .
Analogues with Aromatic Ring Replacements
- 4-(4-Bromophenyl)-2-methyl-N-(6-methylpyridin-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide (CAS: 361195-60-0) Key Differences:
- Thiophene replaced by 4-bromophenyl.
- Pyridine substituent: 6-methylpyridin-2-yl (vs. 5-bromo).
- Implications :
Methylpyridine may reduce metabolic stability compared to brominated analogues .
- 4-(3-Bromophenyl)-N-(2-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide (CAS: 493017-13-3) Key Differences:
- Thiophene replaced by 3-bromophenyl.
- Amide substituent: 2-methoxyphenyl (vs. 5-bromopyridin-2-yl).
- Implications :
- Methoxy group introduces hydrogen-bonding capacity but may reduce cell permeability.
- Bromophenyl retains halogen bonding but lacks the sulfur-mediated interactions of thiophene .
Analogues with Heterocyclic Variations
- N-(5-Bromobenzo[d]thiazol-2-yl)-4-(2,4-dimethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide (CAS: 476483-18-8) Key Differences:
- Amide group: Benzo[d]thiazol-2-yl (vs. pyridinyl).
- Additional substituents: 2,4-Dimethoxyphenyl and trimethyl groups.
- Implications :
- Benzo[d]thiazole enhances aromatic stacking and metabolic stability.
- Methoxy groups improve solubility but may compete for hydrophobic binding sites .
Substituent Effects on Physicochemical Properties
*Estimated using fragment-based methods.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
